molecular formula C10H14F2O4 B582509 Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate CAS No. 1296114-57-2

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Cat. No.: B582509
CAS No.: 1296114-57-2
M. Wt: 236.215
InChI Key: GOPQWNFHKWAXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H14F2O4 and a molecular weight of 236.21 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, along with two ester functional groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.

Chemical Reactions Analysis

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern and ester functional groups, which confer distinct reactivity and applications.

Biological Activity

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate (DFCD) is an organic compound characterized by its unique structural features, including two carboxylate ester groups and difluoromethyl substituents on a cyclohexane ring. This article aims to provide a comprehensive overview of the biological activity of DFCD, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C10H14F2O4
  • Molecular Weight : 236.21 g/mol
  • Appearance : Colorless to pale yellow liquid

The biological activity of DFCD is largely attributed to its interactions with various molecular targets and pathways. Key mechanisms include:

  • Ester Hydrolysis : The ester groups in DFCD can be hydrolyzed by esterases, resulting in the formation of carboxylic acids and alcohols. This reaction is significant in metabolic pathways and may influence drug metabolism.
  • Nucleophilic Substitution : The presence of fluorine atoms allows for nucleophilic substitution reactions, where nucleophiles may replace fluorine atoms. This can alter the compound's reactivity and interactions with biological molecules.
  • Reactivity with Biological Targets : Preliminary studies suggest that fluorinated compounds can exhibit different interactions with enzymes and receptors compared to their non-fluorinated counterparts. This unique reactivity may provide insights into potential therapeutic applications.

Pharmacological Potential

DFCD has shown promise in various pharmacological contexts due to its structural characteristics:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. DFCD's ability to modulate inflammatory pathways could be explored for therapeutic uses.
  • Antimicrobial Properties : The fluorinated moieties in DFCD may enhance its antimicrobial activity by affecting membrane permeability or enzyme function in microbial cells.

Case Studies

Several studies have investigated the biological effects of DFCD and related compounds:

  • Study on Enzyme Interaction :
    • A study focused on the interaction of DFCD with specific esterases revealed that its hydrolysis products exhibited varying degrees of inhibition against certain enzymes involved in metabolic processes. The results suggested that DFCD could serve as a lead compound for developing enzyme inhibitors.
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted the structural uniqueness of DFCD against other fluorinated compounds such as Ethyl 4,4-difluorocyclohexanecarboxylate. The similarity index indicated that while these compounds share common features, DFCD's specific fluorine placement contributes to distinct biological activities.

Comparative Analysis Table

Compound NameMolecular FormulaSimilarity Index
This compoundC10H14F2O41.00
Ethyl 4,4-difluorocyclohexanecarboxylateC10H12F2O20.95
Diethyl 4,4-difluoroheptanedioateC12H18F2O40.87
Butyl 2,2-difluorocyclopropanecarboxylateC10H14F2O20.83

Properties

IUPAC Name

dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQWNFHKWAXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728981
Record name Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296114-57-2
Record name Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.